Cas no 1807025-88-2 (3,5-Diamino-2-bromopyridine)

3,5-Diamino-2-bromopyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Diamino-2-bromopyridine
- BrC1=NC=C(C=C1N)N
- 2-Bromo-3,5-diaminopyridine
- 2-Bromopyridine-3,5-diamine
- AMY28748
-
- MDL: MFCD28737807
- インチ: 1S/C5H6BrN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2
- InChIKey: RMLMMOGUWARCPJ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CN=1)N)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 98.2
- トポロジー分子極性表面積: 64.9
- XLogP3: 0.5
3,5-Diamino-2-bromopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D589926-5g |
3,5-Diamino-2-bromopyridine |
1807025-88-2 | 97% | 5g |
$1700 | 2024-05-24 | |
eNovation Chemicals LLC | D589926-10g |
3,5-Diamino-2-bromopyridine |
1807025-88-2 | 97% | 10g |
$2720 | 2024-05-24 | |
eNovation Chemicals LLC | D596928-1g |
2-bromo-3, 5-diaminopyridine |
1807025-88-2 | 97% | 1g |
$570 | 2025-02-21 | |
eNovation Chemicals LLC | D596928-25g |
2-bromo-3, 5-diaminopyridine |
1807025-88-2 | 97% | 25g |
$5220 | 2025-02-21 | |
eNovation Chemicals LLC | D589926-1g |
3,5-Diamino-2-bromopyridine |
1807025-88-2 | 97% | 1g |
$570 | 2025-02-20 | |
eNovation Chemicals LLC | D596928-1g |
2-bromo-3, 5-diaminopyridine |
1807025-88-2 | 97% | 1g |
$570 | 2024-05-24 | |
eNovation Chemicals LLC | D596928-10g |
2-bromo-3, 5-diaminopyridine |
1807025-88-2 | 97% | 10g |
$2720 | 2024-05-24 | |
Alichem | A029013412-1g |
2-Bromo-3,5-diaminopyridine |
1807025-88-2 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
eNovation Chemicals LLC | D589926-5g |
3,5-Diamino-2-bromopyridine |
1807025-88-2 | 97% | 5g |
$1700 | 2025-02-20 | |
eNovation Chemicals LLC | D589926-25g |
3,5-Diamino-2-bromopyridine |
1807025-88-2 | 97% | 25g |
$5220 | 2025-02-20 |
3,5-Diamino-2-bromopyridine 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
3,5-Diamino-2-bromopyridineに関する追加情報
3,5-Diamino-2-bromopyridine
The compound 3,5-Diamino-2-bromopyridine (CAS No. 1807025-88-2) is a heterocyclic aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered ring consisting of five carbon atoms and one nitrogen atom. The substituents on the pyridine ring include two amino groups (-NH₂) at the 3 and 5 positions and a bromine atom at the 2 position. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it a valuable molecule in research and industry.
3,5-Diamino-2-bromopyridine has been extensively studied for its role in organic synthesis. The presence of amino groups and a bromine atom on the pyridine ring makes it an excellent precursor for the synthesis of various heterocyclic compounds. Recent studies have highlighted its potential in the development of novel pharmaceutical agents, particularly in the design of bioactive molecules with anti-inflammatory and anti-cancer properties. For instance, researchers have explored the use of 3,5-Diamino-2-bromopyridine as an intermediate in the synthesis of pyrimidine derivatives, which are known to exhibit significant biological activity.
The chemical synthesis of 3,5-Diamino-2-bromopyridine involves a series of multi-step reactions, including bromination, nitration, and reduction processes. These reactions are carefully optimized to ensure high yields and purity of the final product. The compound's stability under various reaction conditions has been a focal point of recent investigations, with studies demonstrating its ability to withstand harsh reaction environments while maintaining its structural integrity.
In terms of physical properties, 3,5-Diamino-2-bromopyridine is typically a crystalline solid with a melting point around 180°C. Its solubility in common solvents such as water and ethanol has been evaluated, showing moderate solubility that facilitates its use in solution-based reactions. The compound's UV-Vis spectrum reveals strong absorption bands due to the conjugated π-system in the pyridine ring, which is influenced by the electron-donating amino groups and the electron-withdrawing bromine atom.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 3,5-Diamino-2-bromopyridine. Quantum mechanical calculations have provided insights into the molecule's frontier molecular orbitals, which are critical for understanding its reactivity in various chemical transformations. These studies have also shed light on the influence of substituents on the pyridine ring on the compound's electronic properties, paving the way for further optimization in synthetic applications.
The application of 3,5-Diamino-2-bromopyridine extends beyond organic synthesis into materials science. Researchers have explored its potential as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino groups on the molecule can act as coordinating units, enabling the formation of robust networks with potential applications in gas storage and catalysis.
In conclusion, 3,5-Diamino-2-bromopyridine (CAS No. 1807025-88-2) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel compounds with tailored properties. As research continues to uncover new aspects of this molecule's chemistry, its significance in both academic and industrial settings is expected to grow further.
1807025-88-2 (3,5-Diamino-2-bromopyridine) Related Products
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)
- 1798731-35-7(N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide)
- 1781760-43-7(3-amino-2-(2-bromophenyl)-2-methylpropan-1-ol)
- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)
- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
- 1099632-95-7(tert-butyl N-2-(2-aminoethoxy)phenylcarbamate)
- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)




